![molecular formula C23H19N3O B2645011 (E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one CAS No. 691887-93-1](/img/structure/B2645011.png)
(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one, commonly referred to as EBP-1, is a small organic molecule that has been used in scientific research for many years. It is a member of the benzimidazole family and is composed of a benzimidazole ring, a phenyl group, a prop-2-en-1-one group, and a 4-methylanilino group. EBP-1 has been used in a wide range of studies, from biochemistry and physiology to drug development and pharmacology. The molecule has been found to have multiple biochemical and physiological effects, and its synthesis and mechanism of action have been extensively studied.
Applications De Recherche Scientifique
DNA Binding and Cytotoxicity Studies
Compounds containing benzimidazole, similar to (E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one, have been studied for their interactions with DNA and cytotoxic effects against cancer cells. One such study synthesized new benzimidazole-based Schiff base copper(II) complexes, which showed significant binding to DNA through an intercalative mode and exhibited in vitro cytotoxic effects against various human cancer cell lines, including lung, breast, and cervical cancers (Paul et al., 2015).
Antibacterial Activity
Benzimidazole derivatives have also been evaluated for their antibacterial properties. A study synthesized metal(II) complexes of a benzimidazole Schiff base and found that these compounds displayed antibacterial activity, with some compounds showing promise against Gram-positive and Gram-negative bacterial strains (Mahmood et al., 2019).
Corrosion Inhibition
In the field of materials science, benzimidazole derivatives have been researched as corrosion inhibitors. An investigation into three benzimidazole derivatives showed that they were effective inhibitors for mild steel corrosion in acidic solutions, indicating potential applications in industrial corrosion protection (Yadav et al., 2013).
Antioxidant Properties
Some benzimidazole derivatives have demonstrated antioxidant properties. A study synthesized novel benzimidazole compounds and assessed their effects on rat liver microsomal lipid peroxidation levels, finding that these compounds exhibited significant antioxidant activity (Kuş et al., 2004).
Anti-Cancer Applications
The use of benzimidazole derivatives in cancer research has been explored, with studies synthesizing compounds that target specific cancer-related pathways. For instance, chalcone analogues of benzimidazole were designed as epidermal growth factor receptor inhibitors, showing potential as anticancer agents (Chhajed et al., 2016).
Anti-Helicobacter pylori Agents
Benzimidazole derivatives have been developed as potential agents against the gastric pathogen Helicobacter pylori, with some compounds showing potent and selective activities, indicating their potential use in treating H. pylori infections (Carcanague et al., 2002).
Propriétés
IUPAC Name |
(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-17-6-10-19(11-7-17)24-15-14-23(27)18-8-12-20(13-9-18)26-16-25-21-4-2-3-5-22(21)26/h2-16,24H,1H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXVBJXFRUQKJC-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

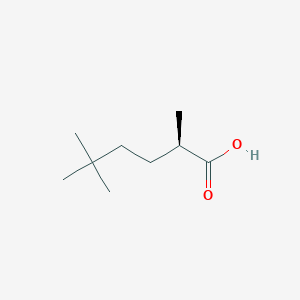
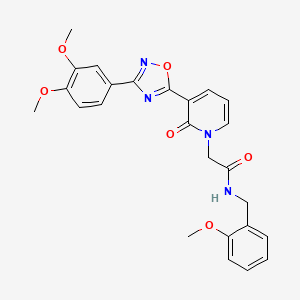
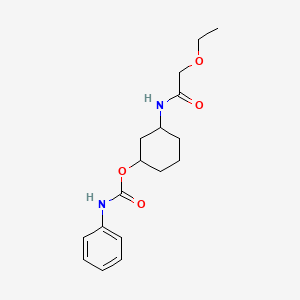
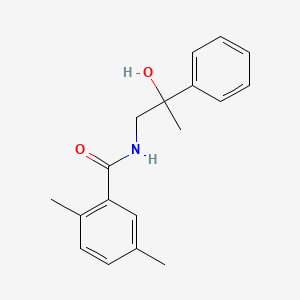
![2-[(4-propoxybenzyl)thio]-1H-benzimidazole](/img/structure/B2644937.png)
![4-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2644940.png)

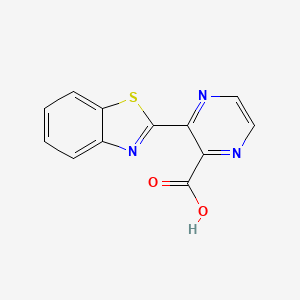

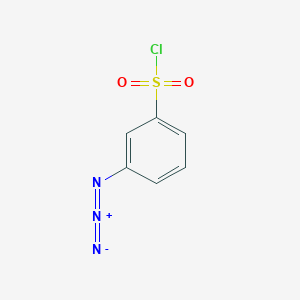
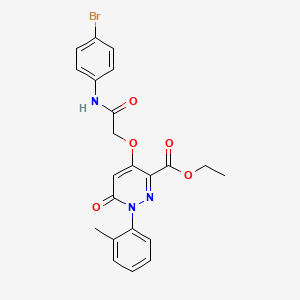

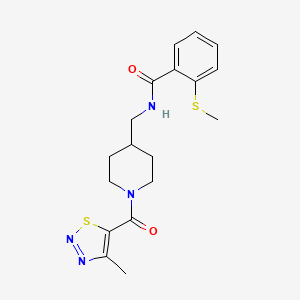
![N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2644951.png)